N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a derivative of imidazo[2,1-b]thiazole, a class of compounds known for their broad range of biological activities Related imidazo[2,1-b]thiazole derivatives have been tested for their anticancer activities against various types of cancer cells .
Mode of Action
It is known that imidazo[2,1-b]thiazole derivatives exhibit cytotoxic activity on cancer cells . This suggests that the compound may interact with its targets in a way that inhibits cell growth or induces cell death.
Biochemical Pathways
Related compounds have been shown to exhibit anticancer activities, suggesting that they may affect pathways related to cell growth and survival .
Result of Action
Related compounds have been shown to exhibit cytotoxic activity on cancer cells , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide plays a significant role in biochemical reactions, particularly in the context of cancer treatment. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with caspase-3, a crucial enzyme in the apoptosis pathway. The binding of this compound to caspase-3 leads to the activation of the enzyme, promoting apoptosis in cancer cells .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in breast adenocarcinoma (MCF-7) cells, the compound induces mitochondrial membrane depolarization and multicaspase activation, ultimately leading to apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of caspase-3, resulting in the activation of the enzyme and subsequent induction of apoptosis. Additionally, it affects gene expression by modulating the transcription of pro-apoptotic and anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. In in vitro studies, prolonged exposure to the compound results in sustained apoptosis and reduced cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without significant toxicity. At higher doses, it can cause adverse effects, including cytotoxicity and inflammation. Threshold effects are observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the concentrations of key metabolites involved in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target cells and tissues to exert its action .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within mitochondria, for example, is critical for inducing mitochondrial membrane depolarization and promoting apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the imidazo[2,1-b][1,3]thiazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In the field of chemistry, N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its applications in treating various diseases and infections.
Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives
Phenyl-substituted imidazoles
Cycloheptyl-containing compounds
Uniqueness: N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique combination of structural features, which contribute to its distinct biological and chemical properties. Compared to similar compounds, it exhibits superior efficacy and selectivity in certain applications.
Properties
IUPAC Name |
N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-14-18(19(24)21-16-11-7-2-3-8-12-16)25-20-22-17(13-23(14)20)15-9-5-4-6-10-15/h4-6,9-10,13,16H,2-3,7-8,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFVWXBSKIQSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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